molecular formula C13H15F2NO B6239599 N-(2,2-difluorocyclohexyl)benzamide CAS No. 2375274-74-9

N-(2,2-difluorocyclohexyl)benzamide

Cat. No.: B6239599
CAS No.: 2375274-74-9
M. Wt: 239.3
InChI Key:
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Description

N-(2,2-difluorocyclohexyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a difluorocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluorocyclohexyl)benzamide typically involves the reaction of 2,2-difluorocyclohexylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluorocyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or cyclohexyl derivatives.

Scientific Research Applications

N-(2,2-difluorocyclohexyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The difluorocyclohexyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzamide moiety can interact with hydrogen bond donors and acceptors, facilitating binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorocyclohexyl)benzamide
  • N-(4,4-difluorocyclohexyl)benzamide
  • N-(2-methylcyclohexyl)benzamide

Uniqueness

N-(2,2-difluorocyclohexyl)benzamide is unique due to the presence of two fluorine atoms on the cyclohexyl ring. This fluorination can significantly alter the compound’s physicochemical properties, such as increasing its metabolic stability and enhancing its binding affinity to certain biological targets. Compared to its analogs, the difluorocyclohexyl group provides a distinct steric and electronic environment, which can lead to unique biological activities and applications.

Properties

CAS No.

2375274-74-9

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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